molecular formula C22H18N2O B11347931 N-(2-methylquinolin-8-yl)-2-(naphthalen-1-yl)acetamide

N-(2-methylquinolin-8-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B11347931
M. Wt: 326.4 g/mol
InChI Key: NUOXWXMKLCINMZ-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-2-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Acylation Reaction: The quinoline derivative is then acylated with naphthalene-1-yl acetic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or naphthalene rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.

    Naphthalene Derivatives: Compounds like naphthalene-1-acetic acid, used in the synthesis of various organic molecules.

Uniqueness

N-(2-methylquinolin-8-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific structure, which combines the quinoline and naphthalene moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H18N2O/c1-15-12-13-17-8-5-11-20(22(17)23-15)24-21(25)14-18-9-4-7-16-6-2-3-10-19(16)18/h2-13H,14H2,1H3,(H,24,25)

InChI Key

NUOXWXMKLCINMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43)C=C1

Origin of Product

United States

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